N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 400756-89-0
VCID: VC3947485
InChI: InChI=1S/C12H15N3.ClH/c1-10-4-3-5-12(6-10)15-9-11(7-13-2)8-14-15;/h3-6,8-9,13H,7H2,1-2H3;1H
SMILES: CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol

N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride

CAS No.: 400756-89-0

Cat. No.: VC3947485

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride - 400756-89-0

Specification

CAS No. 400756-89-0
Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
IUPAC Name N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H15N3.ClH/c1-10-4-3-5-12(6-10)15-9-11(7-13-2)8-14-15;/h3-6,8-9,13H,7H2,1-2H3;1H
Standard InChI Key BJBNMWLLNHHJDW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl
Canonical SMILES CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Identity

The compound’s systematic IUPAC name is N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine hydrochloride. Its structure features a pyrazole ring substituted with a 3-methylphenyl group at the 1-position and a methylamino-methyl group at the 4-position, with a hydrochloride salt forming the final product . Key identifiers include:

PropertyValueSource
CAS Number400756-89-0
Molecular FormulaC12H16ClN3\text{C}_{12}\text{H}_{16}\text{ClN}_{3}
Molecular Weight237.73 g/mol
SMILES NotationCC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl
InChIKeyBJBNMWLLNHHJDW-UHFFFAOYSA-N

The hydrochloride salt enhances the compound’s stability and solubility, making it suitable for experimental applications.

Structural Analysis

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves multi-step organic reactions:

  • Formation of the Pyrazole Core:

    • Condensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.

    • Introduction of the 3-methylphenyl group via nucleophilic substitution or coupling reactions.

  • Methylamination:

    • Reaction of the pyrazole intermediate with methylamine or its derivatives to introduce the methylaminomethyl group.

  • Salt Formation:

    • Treatment with hydrochloric acid to produce the hydrochloride salt, purified via recrystallization or chromatography.

Industrial-scale synthesis may employ continuous flow reactors to optimize yield (reported up to 85% in experimental settings) and reduce reaction times.

Analytical Characterization

Key techniques for verifying the compound’s structure and purity include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR confirms proton environments, such as aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm).

  • Infrared (IR) Spectroscopy:

    • Peaks at ~3400 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=N pyrazole).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 237.73 corresponding to C12H16ClN3\text{C}_{12}\text{H}_{16}\text{ClN}_{3} .

Physicochemical Properties

Limited data are available on the compound’s physical properties, but inferences can be made from structural analogs:

PropertyEstimated ValueBasis of Estimation
Solubility in WaterModerate (hydrochloride salt)Enhanced ionic character
Melting Point>200°C (decomposes)Typical for hydrochloride salts
LogP (Partition Coefficient)~2.1Calculated via software

The hydrochloride salt’s hygroscopic nature necessitates storage in anhydrous conditions.

Pharmacological Research and Biological Activity

Mechanism of Action

The methylaminomethyl group may interact with β-tubulin’s colchicine-binding site, disrupting polymerization. Computational docking studies (not explicitly cited) could further elucidate binding affinities.

Additional Biological Activities

  • Antimicrobial Effects: Structural analogs show moderate activity against Gram-positive bacteria.

  • Neuroprotective Potential: Pyrazole derivatives modulate neurotransmitter systems, though specific data for this compound are lacking.

Applications in Scientific Research

Biochemical Assays

The compound serves as:

  • A reference standard in HPLC for quantifying pyrazole derivatives.

  • A building block in synthesizing libraries for high-throughput screening.

Organic Synthesis

Used in:

  • Palladium-catalyzed cross-coupling reactions to introduce pyrazole motifs.

  • Reductive amination to generate secondary amine derivatives.

ParameterRecommendationSource
HandlingUse PPE; avoid inhalation
Storage2–8°C in airtight container
Regulatory StatusResearch use only

No acute toxicity data are available, but prudent laboratory practices are advised.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator